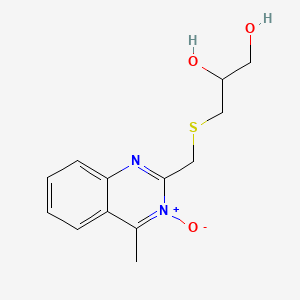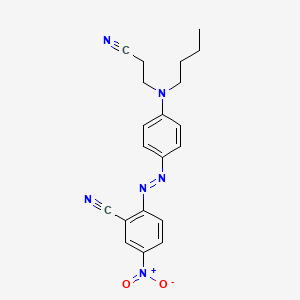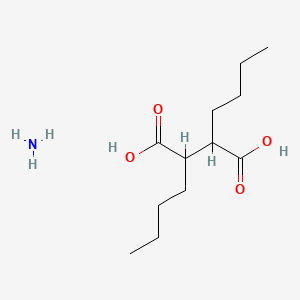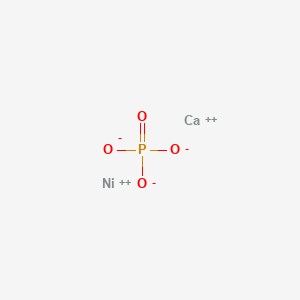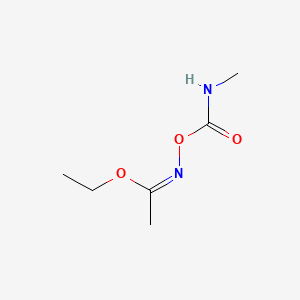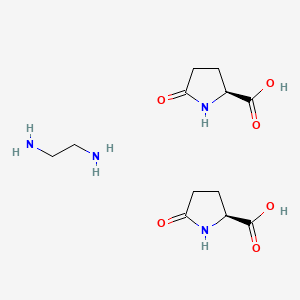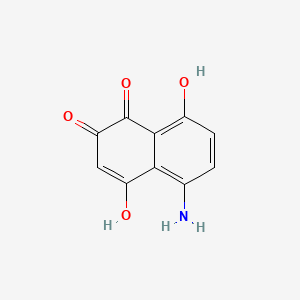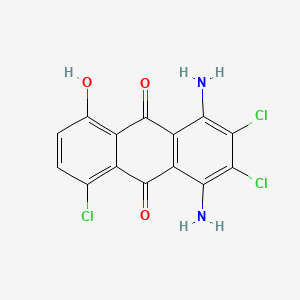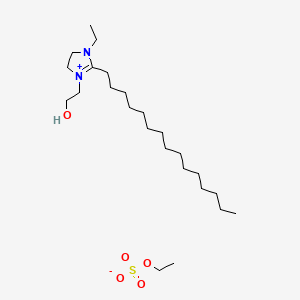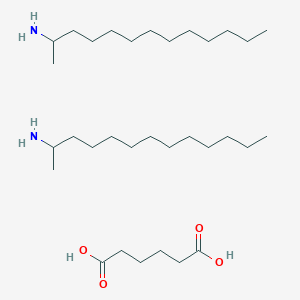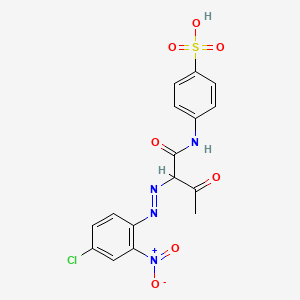
4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro-nitrophenyl group, an azo linkage, and a benzenesulphonic acid moiety. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid typically involves multiple steps. One common method starts with the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. This intermediate is then diazotized and coupled with a suitable dioxobutyl amine derivative under controlled conditions to form the azo linkage. The final step involves sulfonation to introduce the benzenesulphonic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso derivatives and other oxidized forms.
Reduction: Major products include the corresponding amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid involves its interaction with various molecular targets. The azo linkage and the chloro-nitrophenyl group play crucial roles in its reactivity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4-Chloro-2-nitrophenyl)amino)benzoic acid: A related compound with similar structural features but lacking the azo linkage and benzenesulphonic acid group.
4-Chloro-2-nitroaniline: A precursor in the synthesis of the target compound.
Azo dyes: Compounds with similar azo linkages used in various applications.
Uniqueness
4-((2-((4-Chloro-2-nitrophenyl)azo)-1,3-dioxobutyl)amino)benzenesulphonic acid is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in different fields.
Propriétés
Numéro CAS |
84030-34-2 |
|---|---|
Formule moléculaire |
C16H13ClN4O7S |
Poids moléculaire |
440.8 g/mol |
Nom IUPAC |
4-[[2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxobutanoyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C16H13ClN4O7S/c1-9(22)15(20-19-13-7-2-10(17)8-14(13)21(24)25)16(23)18-11-3-5-12(6-4-11)29(26,27)28/h2-8,15H,1H3,(H,18,23)(H,26,27,28) |
Clé InChI |
WFQXPEDWIWMDBN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)O)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


